![molecular formula C14H20N4O B2614629 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097871-92-4](/img/structure/B2614629.png)
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a chemical compound with potential therapeutic applications. This compound exhibits unique properties that could be explored in various fields, such as drug discovery and materials science.
Mécanisme D'action
Target of Action
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one primarily targets protein kinases, specifically the serine/threonine kinase known as Protein Kinase B (PKB or Akt). PKB/Akt plays a crucial role in regulating various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. By targeting PKB/Akt, this compound aims to modulate these critical pathways, potentially offering therapeutic benefits in conditions where PKB/Akt signaling is dysregulated, such as in certain cancers .
Mode of Action
This compound interacts with PKB/Akt by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for PKB/Akt-mediated signaling. As a result, the compound effectively disrupts the signaling cascade that promotes cell survival and proliferation, leading to reduced tumor growth and increased apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/PKB/Akt pathway. Inhibition of PKB/Akt by the compound leads to decreased phosphorylation of key substrates such as GSK3β, mTOR, and BAD. This results in the suppression of cell growth, protein synthesis, and survival signals, while promoting apoptotic pathways. Consequently, the compound can effectively hinder cancer cell proliferation and induce programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is designed to be orally bioavailable, ensuring efficient absorption through the gastrointestinal tract. Once absorbed, it is distributed throughout the body, with a preference for tissues where PKB/Akt is overactive. Metabolism primarily occurs in the liver, where the compound undergoes biotransformation to active metabolites. Excretion is mainly via the renal route. These pharmacokinetic properties ensure that this compound maintains effective plasma concentrations to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. By blocking PKB/Akt activity, the compound reduces the survival signals within cancer cells, leading to increased cell death. Additionally, the inhibition of mTOR signaling results in decreased protein synthesis and cell growth, further contributing to the compound’s antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is designed to be stable under physiological conditions, but extreme pH or temperature variations could potentially affect its stability and bioavailability. Additionally, interactions with other drugs or biomolecules could alter its pharmacokinetic profile and therapeutic efficacy. Therefore, understanding these environmental factors is crucial for optimizing the compound’s clinical use .
: Source
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-ol
- 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-amine
Uniqueness
Its combination of the azetidine ring and pyrimidinyl group makes it a valuable compound for various research and industrial purposes.
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-11-3-1-2-4-11)18-8-12(9-18)17-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLOZUCSIMECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)
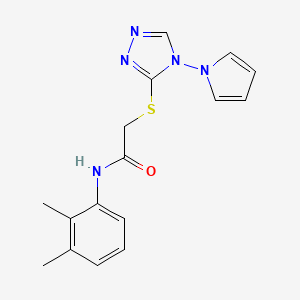
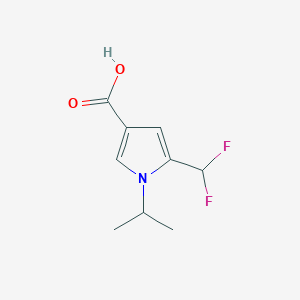
![2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2614558.png)
![6-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2614559.png)
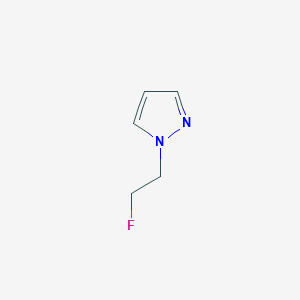
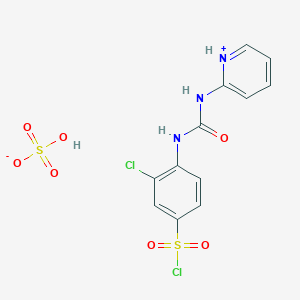
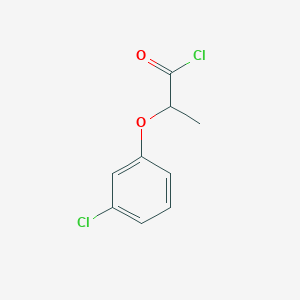
![1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2614565.png)
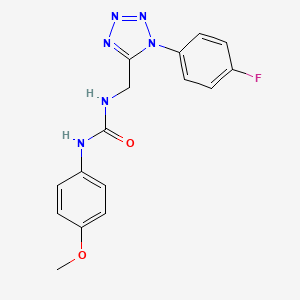
![N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2614567.png)
![6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2614568.png)

